(E)-1-(5-bromo-2-hydroxyphenyl)-3-(6-chloro-4H-1,3-benzodioxin-8-yl)prop-2-en-1-one
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Description
(E)-1-(5-bromo-2-hydroxyphenyl)-3-(6-chloro-4H-1,3-benzodioxin-8-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H12BrClO4 and its molecular weight is 395.63. The purity is usually 95%.
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Biological Activity
The compound (E)-1-(5-bromo-2-hydroxyphenyl)-3-(6-chloro-4H-1,3-benzodioxin-8-yl)prop-2-en-1-one, a derivative of chalcone, has garnered attention due to its potential biological activities. This article reviews the biological activity, synthesis, and structure-activity relationships (SAR) of this compound based on available literature.
1. Chemical Structure and Synthesis
The molecular structure of the compound features a chalcone backbone with specific substitutions that may influence its biological properties. The synthesis typically involves the condensation reaction between appropriate aromatic aldehydes and ketones under various conditions, such as microwave irradiation or traditional heating methods.
Synthetic Pathway:
- Reagents: 5-bromo-2-hydroxybenzaldehyde and 6-chloro-4H-1,3-benzodioxin.
- Method: Condensation reaction followed by purification techniques such as recrystallization.
2.1 Antimicrobial Activity
Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzodioxole have shown effectiveness against Gram-positive and Gram-negative bacteria. The presence of halogen substituents (like bromine and chlorine) is often linked to enhanced antimicrobial activity due to increased lipophilicity and reactivity.
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | TBD | Antimicrobial |
Similar Chalcone Derivative | 8–32 | Antimicrobial |
2.2 Cytotoxicity
The cytotoxic effects of chalcone derivatives have been explored in various cancer cell lines. For example, studies indicate that certain chalcones can inhibit cell proliferation in breast cancer (MCF-7) and other tumor cell lines.
Example Study Findings:
- MCF-7 Cell Line: The compound exhibited IC50 values indicating moderate to high cytotoxicity.
The biological mechanisms underlying the activity of this compound are thought to involve:
- Inhibition of Protein Kinases: Similar compounds have been shown to inhibit key protein kinases involved in cell signaling pathways associated with cancer progression.
4. Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Bromine and Chlorine Substituents: These halogens enhance the biological activity by increasing the electrophilicity of the compound.
Substituent | Effect on Activity |
---|---|
Bromine | Increases reactivity |
Chlorine | Enhances lipophilicity |
5. Case Studies
Several case studies have investigated related compounds:
- Chalcone Derivatives Against Cancer: A study found that modifications in the chalcone structure significantly affected their cytotoxicity against various cancer cell lines.
- Antimicrobial Efficacy: Another study highlighted the role of halogenated chalcones in combating resistant bacterial strains.
Properties
IUPAC Name |
(E)-1-(5-bromo-2-hydroxyphenyl)-3-(6-chloro-4H-1,3-benzodioxin-8-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClO4/c18-12-2-4-16(21)14(7-12)15(20)3-1-10-5-13(19)6-11-8-22-9-23-17(10)11/h1-7,21H,8-9H2/b3-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUCIPVRAXSAJP-HNQUOIGGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)C=CC(=O)C3=C(C=CC(=C3)Br)O)OCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)Cl)/C=C/C(=O)C3=C(C=CC(=C3)Br)O)OCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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